![molecular formula C20H15N5O3 B187486 6-氨基-3-甲基-4-(4-硝基苯基)-1-苯基-1,4-二氢吡喃[2,3-c]吡唑-5-腈 CAS No. 76973-34-7](/img/structure/B187486.png)

6-氨基-3-甲基-4-(4-硝基苯基)-1-苯基-1,4-二氢吡喃[2,3-c]吡唑-5-腈

描述

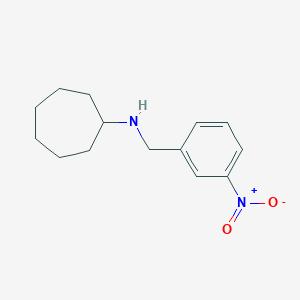

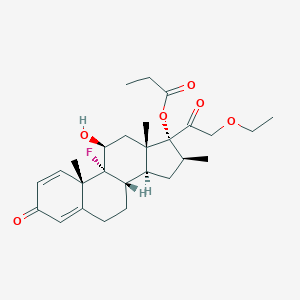

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C20H15N5O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒活性

该化合物在抗病毒治疗方面显示出潜力。 包含五元杂芳基胺的化合物(包括该化合物)对新城疫病毒显示出相对较高的抗病毒活性,与商业抗病毒药物利巴韦林相当 .

降压和血管舒张作用

该化合物已被研究用于治疗高血压的潜力。 它通过钙通道阻滞显示出血管舒张作用,并在体内具有降压作用 .

抗癌活性

氨基吡唑类(包括该化合物)因其对肝癌细胞(HepG2)和宫颈癌细胞(HeLa)的增殖抑制而受到关注,表明其在癌症治疗中具有潜在的应用价值 .

抗糖尿病活性

吡唑类表现出广泛的生物活性,包括抗糖尿病特性。 这表明该化合物可能在开发新的糖尿病治疗方法中发挥作用 .

抗炎活性

该类别中的某些化合物已显示出显着的镇痛和抗炎活性,这可能使其在开发新的抗炎药物方面具有价值 .

抗菌和抗真菌活性

作用机制

Target of Action

The primary target of 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the L-type calcium channel . This channel plays a crucial role in the contraction of smooth muscle cells, particularly in the cardiovascular system .

Mode of Action

This compound interacts with its target, the L-type calcium channel, by blocking it . This blockade prevents the influx of calcium ions into the cell, which is necessary for muscle contraction . As a result, the muscle cells relax .

Biochemical Pathways

The compound’s action on the L-type calcium channel affects the calcium signaling pathway . By blocking the influx of calcium ions, it disrupts the normal sequence of events that lead to muscle contraction. This has downstream effects on various physiological processes, particularly those involving muscle activity .

Result of Action

The blockade of the L-type calcium channel by this compound results in vasorelaxation . This means it causes the blood vessels to widen or dilate, reducing blood pressure . In fact, the compound has been shown to have a significant antihypertensive effect, lowering both systolic and diastolic blood pressure in spontaneously hypertensive rats .

生化分析

Biochemical Properties

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of calcium channels. It has been shown to interact with L-type calcium channels, leading to their blockade . This interaction is significant because it can induce vasorelaxation, making the compound a potential candidate for antihypertensive therapies. The compound’s ability to bind to specific sites on the calcium channels with high affinity suggests that it may also influence other calcium-dependent processes in cells .

Cellular Effects

The effects of 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile on cellular processes are profound. It has been observed to induce vasorelaxation in isolated aorta rat rings pre-contracted with serotonin or noradrenaline . This effect is not endothelium-dependent, indicating that the compound acts directly on the smooth muscle cells. Additionally, the compound has been shown to lower systolic and diastolic blood pressure in spontaneously hypertensive rats without affecting heart rate . These findings suggest that the compound may influence cell signaling pathways related to vascular tone and blood pressure regulation.

Molecular Mechanism

At the molecular level, 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects primarily through the inhibition of L-type calcium channels . Docking studies have revealed that the compound interacts with two possible sites on the calcium channel, exhibiting better affinity than nifedipine, a known calcium channel blocker . This interaction leads to a decrease in calcium influx into the cells, resulting in reduced muscle contraction and vasodilation. The compound’s ability to block calcium channels in a concentration-dependent manner further supports its potential as a therapeutic agent for conditions involving abnormal calcium signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been studied over various time frames. The compound has demonstrated stability under experimental conditions, maintaining its activity over extended periods . Long-term studies in vitro have shown that the compound can sustain its vasorelaxant effects without significant degradation . In vivo studies have also indicated that the compound remains effective in reducing blood pressure over prolonged treatment durations .

Dosage Effects in Animal Models

The effects of 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile vary with dosage in animal models. At lower doses, the compound effectively reduces blood pressure without adverse effects . At higher doses, there may be a risk of toxicity, as indicated by some studies . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects. The compound’s dosage-dependent effects highlight the importance of careful dose management in potential clinical applications .

Metabolic Pathways

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy. Understanding these pathways can aid in optimizing the compound’s pharmacokinetic properties for clinical use .

Transport and Distribution

The transport and distribution of 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, the compound may localize to specific compartments, influencing its activity and function . The distribution patterns of the compound can affect its therapeutic potential and side effect profile .

Subcellular Localization

The subcellular localization of 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is an important aspect of its function. The compound may be directed to specific organelles or compartments within the cell, such as the endoplasmic reticulum or mitochondria . This localization can be mediated by targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3/c1-12-17-18(13-7-9-15(10-8-13)25(26)27)16(11-21)19(22)28-20(17)24(23-12)14-5-3-2-4-6-14/h2-10,18H,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNRRYBMONLNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316060 | |

| Record name | MLS000757075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76973-34-7 | |

| Record name | MLS000757075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000757075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)

![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)

![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)

![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)

![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)

![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)